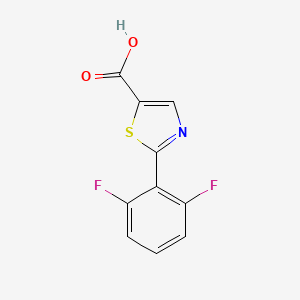

2-(2,6-Difluorophenyl)-1,3-thiazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(2,6-Difluorophenyl)-1,3-thiazole-5-carboxylic acid” is a complex organic molecule that contains a thiazole ring (a type of heterocycle) and a carboxylic acid group. The “2,6-Difluorophenyl” part suggests the presence of a phenyl ring (a derivative of benzene) with fluorine atoms at the 2nd and 6th positions .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. Unfortunately, without specific data, it’s difficult to provide an accurate analysis .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its specific structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Applications De Recherche Scientifique

Activation of Dihydrogen by Frustrated Lewis Pairs

Research on the activation of dihydrogen (H₂) by frustrated Lewis pairs (FLPs) involving tris(pentafluorophenyl)borane and various N-heterocyclic carbenes, highlights the potential of using sterically demanding carbenes for dihydrogen activation. Although not directly mentioning 2-(2,6-Difluorophenyl)-1,3-thiazole-5-carboxylic acid, this study contributes to understanding the interactions in systems that might include similarly structured compounds (Kronig et al., 2011).

Fluorescent Chemosensors for pH Detection

A benzothiazole-based aggregation-induced emission luminogen (AIEgen) was designed for highly sensitive physiological pH sensing. This AIEgen showed reversible acid/base-switched yellow/cyan emission transition, suitable for detecting pH fluctuations in biosamples and neutral water samples, indicating potential applications of thiazole derivatives in environmental and biological sensing (Li et al., 2018).

Aldose Reductase Inhibitors with Antioxidant Activity

Investigations into substituted benzenesulfonamides as aldose reductase inhibitors for addressing diabetic complications highlighted the utility of difluorophenol derivatives. These compounds demonstrated significant inhibitory potential, suggesting the relevance of this compound and its derivatives in the development of treatments for long-term diabetic complications (Alexiou & Demopoulos, 2010).

Continuous Flow Synthesis of Fluorinated Compounds

The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via Grignard exchange and carboxylation reactions using microreactors demonstrates the efficiency of synthesizing fluorinated compounds, which are valuable in pharmaceutical industry and material science. This process may be applicable to the synthesis of compounds like this compound, facilitating its production in pharmaceutical contexts (Deng et al., 2015).

Mécanisme D'action

Target of Action

It is known that similar compounds are often used in suzuki–miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. This suggests that the compound may interact with palladium catalysts or other components involved in these reactions.

Mode of Action

In the context of suzuki–miyaura coupling reactions, the compound may participate in the formation of carbon-carbon bonds . The reaction involves the oxidative addition of an electrophilic organic group to palladium, followed by transmetalation with a nucleophilic organic group transferred from boron to palladium .

Biochemical Pathways

Given its potential use in suzuki–miyaura coupling reactions , it may play a role in the synthesis of complex organic compounds, including pharmaceuticals and polymers.

Result of Action

Its potential use in suzuki–miyaura coupling reactions suggests that it may contribute to the formation of carbon-carbon bonds, facilitating the synthesis of complex organic compounds.

Safety and Hazards

Orientations Futures

The future directions for research on a compound like “2-(2,6-Difluorophenyl)-1,3-thiazole-5-carboxylic acid” would depend on its potential applications. For instance, if it shows promise as a drug, future research might focus on optimizing its synthesis, improving its efficacy, reducing its side effects, and testing it in clinical trials .

Propriétés

IUPAC Name |

2-(2,6-difluorophenyl)-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO2S/c11-5-2-1-3-6(12)8(5)9-13-4-7(16-9)10(14)15/h1-4H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZFOWNXSECHVCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=NC=C(S2)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-({2-[1-methyl-2-(2-thienylcarbonyl)hydrazino]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2759225.png)

![N-(sec-butyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2759226.png)

![N-cyclopentyl-1-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2759229.png)

![4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2759230.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2759231.png)

![(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2759233.png)

![Acetic acid, 2-[(1-methyl-1H-indazol-3-yl)oxy]-](/img/structure/B2759234.png)

![3-(4-bromobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2759235.png)

![N-(2-(furan-2-yl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2759236.png)

![2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B2759243.png)